2-[2-(4-Bromophenyl)acetamido]benzoic acid
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Overview
Description
2-[2-(4-Bromophenyl)acetamido]benzoic acid is a chemical compound with the molecular formula C15H12BrNO3 and a molecular weight of 334.17 g/mol . It is characterized by the presence of a bromophenyl group and an acetamido group attached to a benzoic acid core. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of 2-[2-(4-Bromophenyl)acetamido]benzoic acid are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is hypothesized that this compound interacts with its targets by binding to specific receptor sites, thereby initiating a series of biochemical reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are yet to be determined. It is likely that this compound influences multiple pathways, leading to a range of downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with target molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromophenyl)acetamido]benzoic acid typically involves the reaction of 4-bromophenylacetic acid with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromophenyl)acetamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenyl group can yield bromophenyl ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
Scientific Research Applications
2-[2-(4-Bromophenyl)acetamido]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It serves as a precursor for the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Chlorophenyl)acetamido]benzoic acid
- 2-[2-(4-Fluorophenyl)acetamido]benzoic acid
- 2-[2-(4-Methylphenyl)acetamido]benzoic acid
Uniqueness
2-[2-(4-Bromophenyl)acetamido]benzoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to target proteins .
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-11-7-5-10(6-8-11)9-14(18)17-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPQMWWCAXRWNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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